A Comprehensive Technical Guide to 2-Azabicyclo[2.2.1]heptane: Core Properties and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Azabicyclo[2.2.1]heptane: Core Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azabicyclo[2.2.1]heptane, a conformationally constrained saturated bicyclic amine, has emerged as a pivotal scaffold in medicinal chemistry. Its rigid structure provides a unique three-dimensional framework that allows for the precise orientation of substituents, making it an attractive building block for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the fundamental physicochemical properties of 2-azabicyclo[2.2.1]heptane, detailed synthetic methodologies, and its significant applications in drug development, with a focus on its role as a key structural motif in nicotinic acetylcholine receptor (nAChR) modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Core Properties of 2-Azabicyclo[2.2.1]heptane
The unique bridged bicyclic structure of 2-azabicyclo[2.2.1]heptane imparts a distinct set of physical and chemical properties that are crucial for its utility in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-azabicyclo[2.2.1]heptane is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic routes.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁N | [1][2] |
| Molecular Weight | 97.16 g/mol | [1] |
| CAS Number | 279-24-3 | [1][2] |
| Appearance | Solid | |
| Melting Point | 70-80 °C | [1] |
| Boiling Point | 135 °C | [1] |
| pKa | 11.44 ± 0.20 (Predicted) | [1] |
| LogP | 0.7583 (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| SMILES | C1CC2CC1CN2 | [1] |
| InChI | InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2 | [1][2] |
Spectroscopic Data
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¹H NMR: Protons on the bicyclic framework typically appear in the upfield region of the spectrum. The bridgehead protons and those adjacent to the nitrogen atom will exhibit characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon signals will also be in the aliphatic region, with the carbons bonded to the nitrogen atom showing a downfield shift compared to the other carbons in the ring system.
Synthesis of the 2-Azabicyclo[2.2.1]heptane Scaffold
The synthesis of the 2-azabicyclo[2.2.1]heptane core is a critical step in the development of novel drug candidates. The hetero-Diels-Alder reaction is a commonly employed and efficient method for constructing this bicyclic system.
Experimental Protocol: Hetero-Diels-Alder Approach
This protocol outlines a general procedure for the synthesis of a 2-azabicyclo[2.2.1]heptane derivative, which can be further modified to obtain the parent compound or other substituted analogs.[4]
Materials:
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Ethyl glyoxylate
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(R)-(-)-1-Phenylethylamine
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Cyclopentadiene (freshly distilled)
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Trifluoroacetic acid (TFA)
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Dichloromethane (CH₂Cl₂)
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Palladium on carbon (10% Pd/C)
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Ethanol (EtOH)
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Diethyl ether (Et₂O)
Procedure:
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Imine Formation:
-
To a solution of ethyl glyoxylate in dichloromethane, add (R)-(-)-1-phenylethylamine dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the corresponding imine.
-
-
[4+2] Cycloaddition (Diels-Alder Reaction):
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Cool the reaction mixture containing the imine to -78 °C.
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Sequentially add trifluoroacetic acid and boron trifluoride diethyl etherate.
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Add freshly distilled cyclopentadiene to the cooled mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product, a substituted 2-azabicyclo[2.2.1]hept-5-ene, can be purified by column chromatography.
-
-
Hydrogenation and Deprotection:
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Dissolve the purified cycloadduct in ethanol.
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Add 10% palladium on carbon catalyst.
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Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure (e.g., 50 psi) of hydrogen gas.
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The reaction is typically stirred at room temperature for 24-48 hours.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the 2-azabicyclo[2.2.1]heptane derivative. Further purification can be achieved by recrystallization or chromatography.
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Applications in Drug Development
The rigid 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility and importance in medicinal chemistry.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 2-azabicyclo[2.2.1]heptane have been explored as potent and selective ligands for nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia. The rigid framework of the scaffold helps to position key pharmacophoric elements for optimal interaction with the receptor binding site.
Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and triggers downstream signaling cascades, such as the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.[5][6]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
2-Azabicyclo[2.2.1]heptane derivatives have been designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[7] DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes. The constrained nature of the bicyclic scaffold contributes to high binding affinity and selectivity for the DPP-4 enzyme.
DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[8][9]
Conclusion
2-Azabicyclo[2.2.1]heptane represents a privileged scaffold in modern drug discovery. Its inherent structural rigidity and well-defined stereochemistry provide a robust platform for the development of highly specific and potent modulators of various biological targets. The synthetic accessibility of this core, primarily through the Diels-Alder reaction, further enhances its appeal to medicinal chemists. As our understanding of disease pathways deepens, the strategic incorporation of the 2-azabicyclo[2.2.1]heptane motif is poised to continue delivering novel and effective therapeutic agents for a wide range of human diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this remarkable chemical entity in their drug development endeavors.
References
- 1. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azabicyclo[2.2.1]heptane [webbook.nist.gov]
- 3. CAS 49805-30-3: 2-Azabicyclo[2.2.1]hept-5-en-3-one [cymitquimica.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
